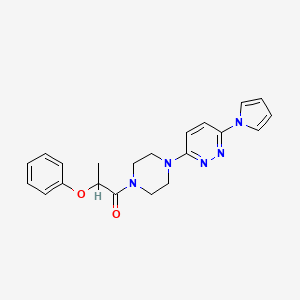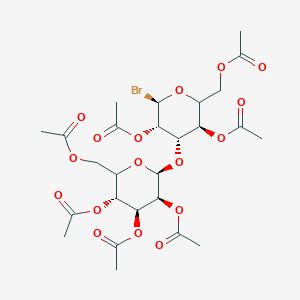![molecular formula C8H10N2O B2497913 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol CAS No. 1824145-81-4](/img/structure/B2497913.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol (EN300-7728169), focusing on six unique applications:
Cancer Therapy: Fibroblast Growth Factor Receptor (FGFR) Inhibition
EN300-7728169 has shown potential as an inhibitor of the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in various types of tumors. FGFR inhibitors are being investigated for their ability to block abnormal FGFR signaling pathways, which are often implicated in cancer progression and resistance to therapy . This makes EN300-7728169 a promising candidate for cancer treatment, particularly in targeting FGFR-dependent tumors.
Antileishmanial Agents
Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine structure, similar to EN300-7728169, exhibit significant antileishmanial activity. These compounds have been evaluated for their efficacy against visceral leishmaniasis, a severe parasitic disease . The ability of these derivatives to inhibit the growth of Leishmania parasites suggests potential applications in developing treatments for leishmaniasis.
Diabetes and Metabolic Disorders
Compounds related to EN300-7728169 have been studied for their effects on blood glucose levels. These compounds may help in the prevention and treatment of disorders involving elevated plasma glucose, such as type 1 diabetes, type 2 diabetes, and other metabolic conditions . Their ability to reduce blood glucose levels positions them as potential therapeutic agents for managing diabetes and associated complications.
Cardiovascular Diseases
The modulation of blood glucose levels by compounds similar to EN300-7728169 also suggests potential applications in treating cardiovascular diseases. By managing hyperglycemia and related metabolic disorders, these compounds could help reduce the risk of cardiovascular complications, including hypertension and atherosclerosis .
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
EN300-7728169 derivatives have been identified as inhibitors of hematopoietic progenitor kinase 1 (HPK1), an enzyme involved in immune cell signaling and cancer cell growth . Inhibiting HPK1 can enhance immune responses against tumors and may be beneficial in cancer immunotherapy. This application highlights the compound’s potential in developing new cancer treatments.
Pharmacokinetic Stability and Drug Development
The pharmacokinetic properties of EN300-7728169, including its stability in simulated gastric and intestinal fluids, make it a valuable candidate for drug development . Its stability ensures that the compound remains effective when administered orally, which is crucial for developing user-friendly therapeutic agents.
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1,3,11H,2,4-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATACXKJAEDJADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |
CAS RN |
1824145-81-4 |
Source


|
| Record name | {1H,2H,3H-pyrrolo[2,3-b]pyridin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)



![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)



![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)


